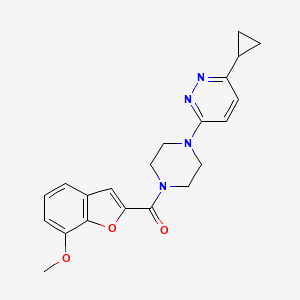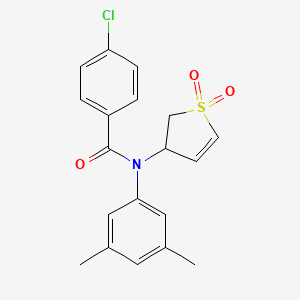
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of benzanilide and is synthesized through a complex process involving multiple steps.
作用机制
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to activate the hypothalamic-pituitary-gonadal axis, leading to increased production of growth hormone and other hormones that promote growth and development. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also modulates the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved feed conversion efficiency.
Biochemical and Physiological Effects
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have various biochemical and physiological effects in the body. In livestock, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and insulin-like growth factor 1, leading to increased muscle mass and improved feed conversion efficiency. In fish, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to increase the levels of growth hormone and thyroid hormone, leading to increased growth rate and improved feed intake. In humans, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential anti-inflammatory and immunomodulatory effects, but more research is needed to fully understand its effects on human health.
实验室实验的优点和局限性
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for lab experiments, including its ability to enhance growth and feed intake in livestock and fish, leading to improved production efficiency and reduced costs. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is also relatively easy to administer and has a low toxicity profile. However, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has some limitations, including its complex synthesis process, which requires expertise in organic chemistry. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also has limited applications in human research, as its effects on human health are not fully understood.
未来方向
There are several future directions for the research on 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide. In agriculture, further studies are needed to determine the optimal dosage and administration methods for 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide to maximize its growth-promoting effects in livestock. In aquaculture, more research is needed to understand the mechanisms underlying the growth-promoting effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods. In medicine, more studies are needed to determine the potential therapeutic effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to investigate its safety and efficacy in humans.
Conclusion
In conclusion, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is synthesized through a complex process involving multiple steps and has been extensively studied for its growth-promoting effects in livestock and fish, as well as its potential therapeutic effects in medicine. Further research is needed to fully understand the mechanisms underlying the effects of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide and to develop more efficient and sustainable production methods.
合成方法
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide involves multiple steps, including the reaction of 2-amino-4-chlorobenzonitrile with 3,5-dimethylphenylboronic acid, followed by the reaction of the resulting intermediate with 2,3-dihydrothiophene-1,1-dioxide. The final product is obtained through the purification of the crude product by column chromatography. The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is a time-consuming and complex process, which requires expertise in organic chemistry.
科学研究应用
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to enhance the growth and feed intake of livestock, leading to improved meat quality and increased profits for farmers. In aquaculture, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been used to increase the growth rate and feed intake of fish, leading to improved production efficiency and reduced costs. In medicine, 4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been investigated for its potential therapeutic effects, including its ability to modulate the immune system and its anti-inflammatory properties.
属性
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-9-14(2)11-18(10-13)21(17-7-8-25(23,24)12-17)19(22)15-3-5-16(20)6-4-15/h3-11,17H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPEMOVTHPMST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
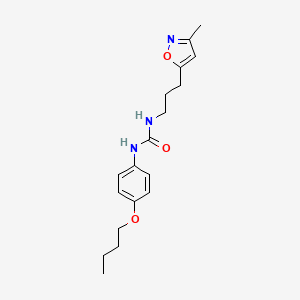
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
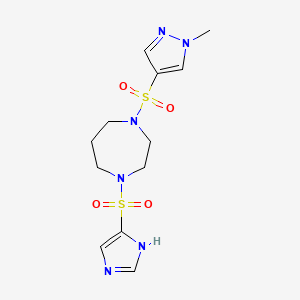




![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)
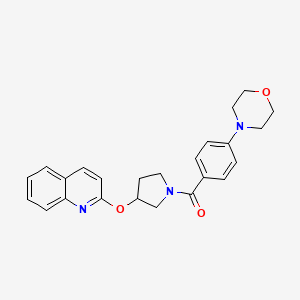
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)
